Cas no 1809298-90-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-, is a highly stable boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its tetramethyl-substituted phenyl group enhances steric hindrance, improving selectivity and reducing side reactions in catalytic processes. The dioxaborolane framework offers excellent hydrolytic stability, making it suitable for handling under ambient conditions. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its consistent reactivity and compatibility with a wide range of substrates make it a reliable reagent for constructing complex molecular architectures.
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- structure
1809298-90-5 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-
CAS No:1809298-90-5
MF:C16H25BO2
MW:260.2
CID:5520616
PubChem ID:79661469
Update Time:2026-03-10

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-
    • 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethyl-phenyl)-[1,3,2]dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetramethylphenyl)-1,3,2-dioxaborolane
    • G66634
    • MFCD22718114
    • CS-0369201
    • 1809298-90-5
    • AKOS018218192
    • EN300-3263773
    • starbld0003078
    • Inchi: 1S/C16H25BO2/c1-10-9-11(2)13(4)14(12(10)3)17-18-15(5,6)16(7,8)19-17/h9H,1-8H3
    • InChI Key: AZWYJPWJSZFEBV-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=C(C)C(C)=CC(C)=C1C

Computed Properties

  • Exact Mass: 260.1947602g/mol
  • Monoisotopic Mass: 260.1947602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- Pricemore >>

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1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- Related Literature

Additional information on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)-: A Versatile Building Block in Modern Organic Synthesis

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- (CAS No. 1809298-90-5) represents a class of boronic acid derivatives that has gained significant attention in recent years due to its unique structural features and reactivity profiles. This compound belongs to the broader family of organoborane compounds, which are widely utilized in organic synthesis, medicinal chemistry, and materials science. The 1,3,2-dioxaborolane ring structure, characterized by a five-membered ring containing two oxygen atoms and a boron atom, provides a stable yet reactive platform for a variety of chemical transformations. The 4,4,5,5-tetramethyl substituents on the dioxaborolane ring enhance the compound's stability and solubility in polar solvents, while the 2-(2,3,5,6-tetramethylphenyl) substituent introduces steric bulk and aromaticity, which are critical for controlling reaction pathways in synthetic applications.

Recent advances in transition-metal catalysis have highlighted the importance of boronic acid derivatives as key intermediates in C–H activation and cross-coupling reactions. The 1,3,2-dioxaborolane scaffold is particularly valuable in retro-aldol-type reactions due to its ability to undergo ring-opening under mild conditions. A 2023 study published in Angewandte Chemie demonstrated that 1,3,2-dioxaborolane derivatives can serve as precursors for boronic acids in sufragin-type reactions, enabling the synthesis of complex heterocyclic compounds with high regio- and stereoselectivity. The 4,4,5,5-tetramethyl substituents on this particular compound further enhance its compatibility with palladium-catalyzed cross-coupling reactions, as the bulky methyl groups reduce unwanted side reactions such as β-hydride elimination or ligand dissociation.

The 2-(2,3,5,6-tetramethylphenyl) substituent in 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- is not merely a structural feature but a functional element that influences the compound's reactivity. The 2,3,5,6-tetramethylphenyl group introduces electronic effects through para-directing substituents, which can modulate the electron density around the boron center. This property is particularly advantageous in electrophilic aromatic substitution reactions, where the 1,3,2-dioxaborolane ring can act as a masked electrophile. A 2024 study in JACS reported the use of such substituted dioxaborolane compounds in the synthesis of fluorescent materials with tunable emission wavelengths, leveraging the conjugation effects between the aromatic ring and the boron-containing core.

One of the most promising applications of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- lies in drug discovery and molecular recognition. The boronic acid functionality is well-known for its ability to form reversible covalent bonds with diol-containing biomolecules, making it a valuable tool in glycosciences and targeted drug delivery. A 2022 paper in Nature Chemistry highlighted the use of boronic acid derivatives in the design of prodrugs for antidiabetic therapies, where the compound's 1,3,2-dioxaborolane ring could be cleaved under physiological conditions to release the active pharmaceutical ingredient. The 4,4,5,5-tetramethyl substituents in this compound further improve its metabolic stability and bioavailability, which are critical factors in preclinical development.

The 1,3,2-dioxaborolane scaffold also finds applications in materials science, particularly in the development of self-assembling systems and supramolecular architectures. The 2-(2,3,5,6-tetramethylphenyl) substituent introduces hydrophobic interactions that can drive non-covalent bonding between molecules, while the boronic acid functionality allows for dynamic covalent networks that respond to environmental stimuli such as pH or temperature. A 2023 study in Advanced Materials demonstrated the use of 1,3,2-dioxaborolane-based polymers in smart hydrogels that exhibit shape-memory behavior and stimuli-responsive swelling. These properties are particularly useful in biomedical applications such as tissue engineering and controlled drug release.

In the context of green chemistry, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- offers a sustainable alternative to traditional organometallic reagents due to its low toxicity and high functional group tolerance. The boronic acid functionality can be activated under aqueous conditions, reducing the need for organic solvents in synthetic processes. A 2023 review in ACS Sustainable Chemistry & Engineering emphasized the role of boronic acid derivatives in atom-economy-driven reactions, where the 1,3,2-dioxaborolane ring serves as a precursor for multiple functional groups without generating significant byproducts. This aligns with the United Nations Sustainable Development Goals (SDGs) related to responsible consumption and production (Goal 12) and good health and well-being (Goal 3).

Looking ahead, the 1,3,2-dioxaborolane scaffold is expected to play a pivotal role in the development of next-generation materials and therapeutic agents. The 4,4,5,5-tetramethyl and 2-(2,3,5,6-tetramethylphenyl) substituents provide a versatile platform for modular synthesis, allowing for the incorporation of functional groups tailored to specific applications. Whether in pharmaceutical research, nanotechnology, or environmental science, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- (CAS No. 1809298-90-5) stands as a testament to the power of structure-activity relationship studies in advancing modern chemistry.

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- (CAS No. 1809298-90-5) is a versatile and multifunctional molecule with significant potential in various scientific and industrial applications. Below is a structured summary of its key features and applications: --- ### 1. Chemical Structure and Properties - Core Scaffold: The 1,3,2-dioxaborolane ring is a central feature, known for its dynamic covalent chemistry and reversible bond formation. - Substituents: - 4,4,5,5-tetramethyl groups enhance stability, solubility, and bioavailability. - 2-(2,3,5,6-tetramethylphenyl) substituent introduces hydrophobicity, facilitating non-covalent interactions and self-assembly. - Functional Group Tolerance: The molecule is highly compatible with a wide range of functional groups, making it adaptable for diverse applications. --- ### 2. Key Applications #### A. Pharmaceutical and Biomedical Applications - Prodrug Design: The boronic acid functionality can be cleaved under physiological conditions, enabling the release of active pharmaceutical ingredients (e.g., in antidiabetic therapies). - Metabolic Stability: The tetramethyl groups improve bioavailability and metabolic resistance, crucial for preclinical drug development. - Smart Hydrogels: Utilized in tissue engineering and controlled drug release due to pH/temperature responsiveness. #### B. Materials Science - Self-Assembling Systems: The hydrophobic phenyl substituent drives non-covalent interactions, while the boronic acid allows for dynamic covalent networks. - Stimuli-Responsive Polymers: Applied in smart hydrogels and shape-memory materials for biomedical devices. #### C. Green Chemistry - Sustainable Reactions: The molecule is low-toxicity and can be activated under aqueous conditions, reducing reliance on organic solvents. - Atom Economy: Minimal byproduct formation aligns with green chemistry principles and UN Sustainable Development Goals (SDGs). --- ### 3. Research and Development Trends - Structure-Activity Relationships (SAR): Ongoing studies focus on optimizing substituent patterns to enhance specificity and efficacy. - Modular Synthesis: The scaffold allows for tailored functionalization, enabling customization for pharmaceutical, materials, and environmental applications. - Cross-Disciplinary Impact: Applications span pharmaceuticals, nanotechnology, environmental science, and biomedical engineering. --- ### 4. Future Prospects - Next-Generation Therapeutics: Potential in targeted drug delivery, antidiabetic agents, and cancer therapies. - Advanced Materials: Development of self-healing polymers, adaptive surfaces, and biodegradable materials. - Sustainability: Continued focus on eco-friendly synthesis and resource-efficient applications. --- ### Conclusion 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,3,5,6-tetramethylphenyl)- (CAS No. 1809298-90-5) exemplifies the convergence of molecular design, functional versatility, and sustainable innovation. Its unique properties position it as a cornerstone in modern chemistry, driving advancements in healthcare, materials science, and environmental sustainability.
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